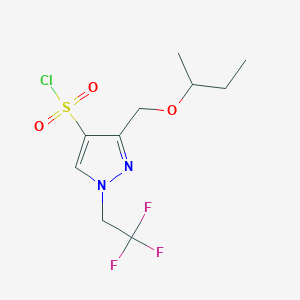
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an isobutyl group, a thiazole ring, and a 4-methylbenzylthio substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with 4-methylbenzylthiol.
Attachment of the Isobutyl Group: The final step involves the acylation of the thiazole derivative with isobutyryl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiazole ring or modify the substituents.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiazolylated products or modified thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isobutyl group and the 4-methylbenzylthio substituent differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Propiedades
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-12(2)9-18-16(20)8-15-11-22-17(19-15)21-10-14-6-4-13(3)5-7-14/h4-7,11-12H,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSLWOKHNEPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide](/img/structure/B2954409.png)
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2954423.png)
![4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride](/img/structure/B2954425.png)

![2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine](/img/structure/B2954427.png)



